molecular formula C15H8Br2O2S B3834282 2-(3,5-dibromo-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one

2-(3,5-dibromo-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one

Cat. No. B3834282
M. Wt: 412.1 g/mol
InChI Key: KGCDNURBZSYZIO-MLPAPPSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dibromo-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one, also known as DBHBT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of benzothiophene derivatives and has a unique chemical structure that makes it suitable for diverse applications.

Mechanism of Action

The mechanism of action of 2-(3,5-dibromo-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one in various applications is still under investigation. However, studies have suggested that 2-(3,5-dibromo-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one induces apoptosis in cancer cells by activating the caspase-dependent pathway. Moreover, 2-(3,5-dibromo-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
2-(3,5-dibromo-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been shown to exhibit low toxicity in vitro and in vivo studies, making it a potential candidate for further development. However, the long-term effects of 2-(3,5-dibromo-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one on human health are still unknown and require further investigation.

Advantages and Limitations for Lab Experiments

2-(3,5-dibromo-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has several advantages for use in laboratory experiments, including its easy synthesis, high purity, and excellent stability. However, one of the limitations of using 2-(3,5-dibromo-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one in laboratory experiments is its low solubility in water, which can affect its bioavailability and limit its applications in certain fields.

Future Directions

There are several future directions for the research and development of 2-(3,5-dibromo-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one. In medicinal chemistry, further studies are required to investigate the potential of 2-(3,5-dibromo-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one as a chemotherapeutic agent for the treatment of various cancer types. Moreover, the development of new 2-(3,5-dibromo-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one derivatives with enhanced anticancer activity and reduced toxicity is an area of active research.
In material science, the development of new organic materials based on 2-(3,5-dibromo-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one can lead to the discovery of novel electronic and optical properties, which can be used in the development of advanced organic electronics.
In conclusion, 2-(3,5-dibromo-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one is a synthetic compound that has shown promising results in various scientific research fields. Its unique chemical structure and potential applications make it a potential candidate for further investigation and development.

Scientific Research Applications

2-(3,5-dibromo-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 2-(3,5-dibromo-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has shown promising results as a potential anticancer agent by inducing apoptosis in cancer cells. Moreover, 2-(3,5-dibromo-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has demonstrated excellent antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
In material science, 2-(3,5-dibromo-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties. These materials have potential applications in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

properties

IUPAC Name

(2Z)-2-[(3,5-dibromo-2-hydroxyphenyl)methylidene]-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Br2O2S/c16-9-5-8(14(18)11(17)7-9)6-13-15(19)10-3-1-2-4-12(10)20-13/h1-7,18H/b13-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCDNURBZSYZIO-MLPAPPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=C(C(=CC(=C3)Br)Br)O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C/C3=C(C(=CC(=C3)Br)Br)O)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Br2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-(3,5-dibromo-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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